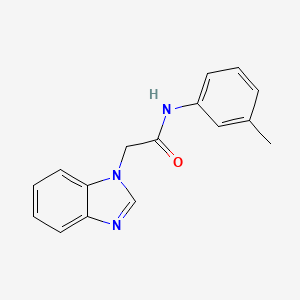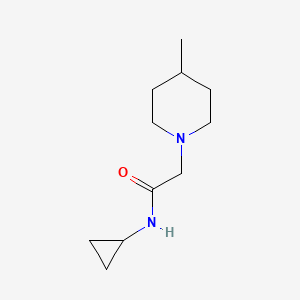
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenyl)acetamide, commonly known as MDMA, is a synthetic compound that belongs to the class of amphetamines. MDMA has gained popularity due to its psychoactive and euphoric effects, making it a popular recreational drug. However, the compound has also been studied for its potential therapeutic uses.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. The increase in neurotransmitter levels leads to feelings of euphoria, increased sociability, and reduced anxiety.
Biochemical and Physiological Effects
MDMA has a number of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The compound also causes the release of hormones such as oxytocin, which is responsible for feelings of bonding and attachment. Additionally, MDMA has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has been used in a number of laboratory experiments to study its effects on the brain and behavior. The compound has been shown to have potential therapeutic uses, particularly in the treatment of PTSD. However, due to its psychoactive effects, MDMA can be difficult to study in a laboratory setting. Additionally, the illegal nature of the compound makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health disorders, such as depression and addiction. Additionally, further research is needed to fully understand the long-term effects of MDMA use on the brain and body. Finally, there is a need for improved methods of synthesizing MDMA in a safe and regulated manner.
Synthesemethoden
MDMA is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus. The resulting product is then reacted with methylamine to form MDMA. The synthesis of MDMA requires a high level of expertise, and the compound is often produced illegally in unregulated environments.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic uses in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. Studies have shown that MDMA-assisted psychotherapy can help individuals with PTSD process traumatic memories and reduce symptoms. Additionally, MDMA has been studied for its potential use in couples therapy and in the treatment of social anxiety.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-4-2-3-5-14(12)9-17(19)18-10-13-6-7-15-16(8-13)21-11-20-15/h2-8H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLJTLWVKHWVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5343306.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one ethanedioate (salt)](/img/structure/B5343325.png)


![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)
![3-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343369.png)

![5-[(cycloheptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5343391.png)
![1-methyl-1'-{[2-(methylamino)pyridin-3-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343393.png)